molecular formula C12H14N2S B13275941 3-[(Thian-3-yl)amino]benzonitrile

3-[(Thian-3-yl)amino]benzonitrile

Cat. No.: B13275941
M. Wt: 218.32 g/mol
InChI Key: FPVNIANIEHDENA-UHFFFAOYSA-N
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Description

3-[(Thian-3-yl)amino]benzonitrile is an organic compound with the molecular formula C({12})H({14})N(_{2})S. This compound features a benzonitrile core substituted with a thian-3-ylamino group, making it a unique molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Thian-3-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with thian-3-ylamine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thian-3-yl group.

    Reduction: Reduced forms of the benzonitrile core.

    Substitution: Substituted benzonitrile derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-[(Thian-3-yl)amino]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and manufacturing applications.

Mechanism of Action

The mechanism of action of 3-[(Thian-3-yl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Aminobenzonitrile: A precursor in the synthesis of 3-[(Thian-3-yl)amino]benzonitrile, with similar reactivity but lacking the thian-3-yl group.

    Thian-3-ylamine: Another precursor, which contributes the thian-3-yl group to the final compound.

    Benzonitrile Derivatives: Various benzonitrile derivatives with different substituents can be compared to highlight the unique properties imparted by the thian-3-ylamino group.

Uniqueness: this compound stands out due to the presence of both the nitrile and thian-3-ylamino groups, which confer unique chemical and physical properties. These features make it a versatile compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(thian-3-ylamino)benzonitrile

InChI

InChI=1S/C12H14N2S/c13-8-10-3-1-4-11(7-10)14-12-5-2-6-15-9-12/h1,3-4,7,12,14H,2,5-6,9H2

InChI Key

FPVNIANIEHDENA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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